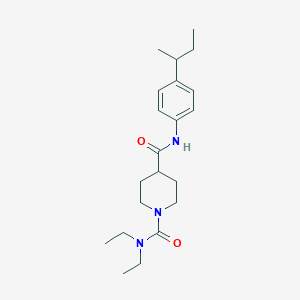![molecular formula C16H25N3O B5414462 N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5414462.png)
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as EPEU, is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are important targets for the treatment of neurological disorders such as epilepsy and chronic pain. This compound has also been studied for its potential use as a pharmacological tool to study the role of sodium channels in various physiological processes.
Wirkmechanismus
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea exerts its effects by binding to the extracellular portion of voltage-gated sodium channels and inhibiting their activity. This leads to a decrease in the influx of sodium ions into cells, which can have various physiological effects depending on the specific cell type and context. This compound has been shown to have a higher affinity for certain subtypes of sodium channels, which may underlie its selective effects on different cell types.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In neuronal cells, this compound has been shown to inhibit the firing of action potentials and reduce the release of neurotransmitters such as glutamate. This can lead to a decrease in excitability and synaptic transmission, which may be beneficial for the treatment of neurological disorders. In cardiac cells, this compound has been shown to have negative inotropic and chronotropic effects, which can affect heart rate and contractility.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has several advantages and limitations for use in lab experiments. One advantage is its selectivity for certain subtypes of sodium channels, which can allow for more precise manipulation of specific cell types or physiological processes. Another advantage is its relatively low toxicity, which can allow for higher doses to be used in experiments without causing significant harm to cells or organisms. However, one limitation is the potential for off-target effects, as this compound may interact with other ion channels or receptors in addition to sodium channels. Another limitation is the potential for species-specific effects, as this compound may have different effects in different animal models or cell types.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to explore its effects on other physiological processes and cell types, such as immune cells and cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other ion channels and receptors. Overall, this compound is a promising compound with potential applications in various scientific research fields.
Synthesemethoden
N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 2-ethylphenyl isocyanate with 2-(1-piperidinyl)ethylamine. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for various research studies.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-14-8-4-5-9-15(14)18-16(20)17-10-13-19-11-6-3-7-12-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSIFTGMQFXMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5414411.png)

![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5414428.png)
![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5414442.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
![1-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5414445.png)
![1-{2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5414447.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5414481.png)